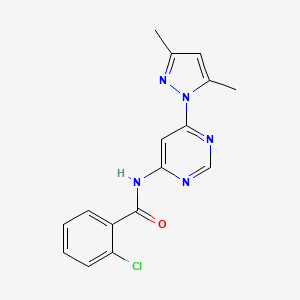
2-Chlor-N-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that features a complex structure with a pyrazole ring, a pyrimidine ring, and a benzamide moiety
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent.
Biological Research: Used in molecular docking studies to understand its interaction with biological targets.
Material Science: Investigated for its properties as a ligand in coordination chemistry.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a variety of biological targets .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, often leading to downstream effects such as the production of reactive oxygen species .
Result of Action
Similar compounds have been shown to have a variety of effects, often related to their interaction with their targets .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives, which are part of the compound’s structure, have diverse pharmacological effects . They have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
In cellular contexts, 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide has shown potential antileishmanial and antimalarial activities . It has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies suggest that it may bind to certain biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling: Palladium catalysts and boron reagents.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the compound.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with potential anti-tubercular activity.
Uniqueness
2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide is unique due to its specific combination of pyrazole, pyrimidine, and benzamide moieties, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-7-11(2)22(21-10)15-8-14(18-9-19-15)20-16(23)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCNQODUCGQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)
![1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one](/img/structure/B2576876.png)
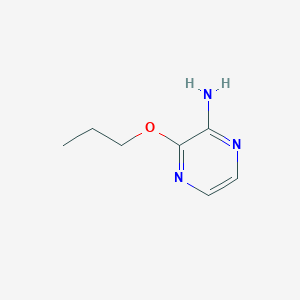
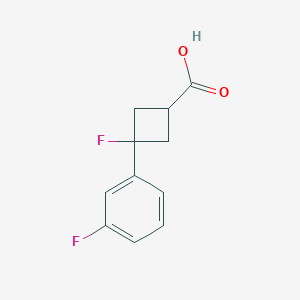
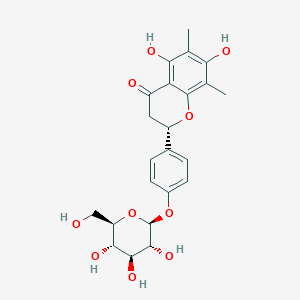
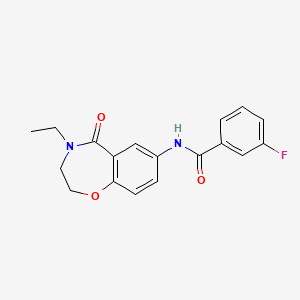
![Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2576884.png)
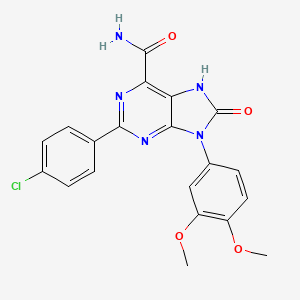
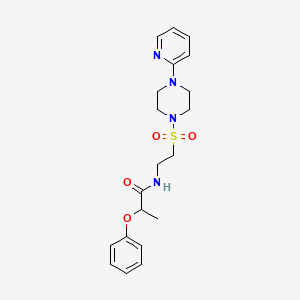
![3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol](/img/structure/B2576890.png)
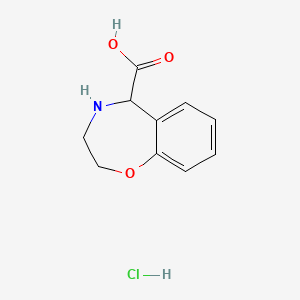
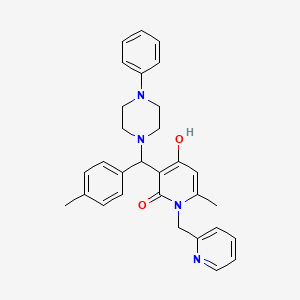
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2576893.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2576895.png)
